Potassium pyrosulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a colorless crystalline solid that is highly soluble in water and exhibits strong acidic properties. The compound is primarily used in analytical chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium pyrosulfate is typically synthesized through the thermal decomposition of potassium bisulfate. The reaction is as follows: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ] This reaction occurs at temperatures above 600°C, where this compound further decomposes into potassium sulfate and sulfur trioxide .

Industrial Production Methods: In industrial settings, this compound is produced by heating potassium hydrogen sulfate to 250°C, maintaining this temperature for 30 minutes, and then increasing the temperature to 320-340°C. The reaction mixture is then cooled to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium pyrosulfate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Decomposition: At temperatures above 600°C, it decomposes into potassium sulfate and sulfur trioxide.

Common Reagents and Conditions:

Oxidation Reactions: this compound can be used with reagents like potassium fluoride to ensure complete dissolution of samples in analytical chemistry.

Decomposition Reactions: High temperatures (above 600°C) are required for its decomposition.

Major Products Formed:

Applications De Recherche Scientifique

Analytical Chemistry

Sample Preparation and Fusion Techniques

Potassium pyrosulfate is widely used as a fusion agent in analytical chemistry, particularly for sample preparation prior to quantitative analysis. It acts as an acidic solvent that ensures complete dissolution of samples, which is crucial for accurate measurements.

- Fusion Process : In this process, samples are mixed with this compound and heated to high temperatures (typically around 419 °C) until a clear melt is achieved. This method is particularly effective for materials like titanium dioxide (TiO₂), which require fusion for solubility in aqueous solutions .

Table 1: Fusion Parameters for Titanium Dioxide with this compound

| Parameter | Value |

|---|---|

| Sample Weight | 1 g |

| This compound Weight | 35 g |

| Heating Temperature | 419 °C |

| Heating Duration | Until clear melt appears |

| Cooling Method | Tilt and turn crucible |

Case Study: Fusion of Environmental Samples

A study demonstrated the effectiveness of this compound in the fusion of environmental samples for trace metal analysis using inductively coupled plasma mass spectrometry (ICP-MS). The fusion process allowed for the successful extraction of metals from complex matrices, enhancing detection limits and accuracy .

Catalysis

This compound serves as a catalyst in the industrial production of sulfur trioxide (SO₃), which is a precursor for sulfuric acid synthesis. When combined with vanadium(V) oxide, it facilitates the oxidation of sulfur dioxide (SO₂) to sulfur trioxide.

- Reaction Mechanism : The catalytic process involves the reaction of sulfur dioxide with oxygen in the presence of this compound at elevated temperatures, improving the yield of SO₃ significantly compared to non-catalytic methods .

Table 2: Catalytic Reaction Conditions for SO₃ Production

| Parameter | Value |

|---|---|

| Catalyst | K₂S₂O₇ + V₂O₅ |

| Temperature | 450-600 °C |

| Reaction Time | Continuous flow |

Industrial Applications

In addition to its role in analytical chemistry and catalysis, this compound is utilized in various industrial applications:

Mécanisme D'action

The mechanism of action of potassium pyrosulfate involves its strong acidic properties and its ability to act as an oxidizing agent. In analytical chemistry, it ensures the complete dissolution of samples by breaking down complex matrices. In industrial applications, it facilitates the production of sulfur trioxide by acting as a catalyst in conjunction with vanadium (V) oxide .

Comparaison Avec Des Composés Similaires

Sodium Pyrosulfate (Na₂S₂O₇): Similar in structure and properties, but uses sodium instead of potassium.

Potassium Bisulfate (KHSO₄): A precursor in the synthesis of potassium pyrosulfate.

Uniqueness: this compound is unique due to its strong acidic properties and its ability to act as an oxidizing agent. It is particularly valuable in analytical chemistry for ensuring complete dissolution of samples and in industrial applications for the production of sulfur trioxide .

Propriétés

Numéro CAS |

7790-62-7 |

|---|---|

Formule moléculaire |

H2KO7S2 |

Poids moléculaire |

217.25 g/mol |

Nom IUPAC |

dipotassium;sulfonato sulfate |

InChI |

InChI=1S/K.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |

Clé InChI |

KMEZFYOFZCMKFR-UHFFFAOYSA-N |

SMILES |

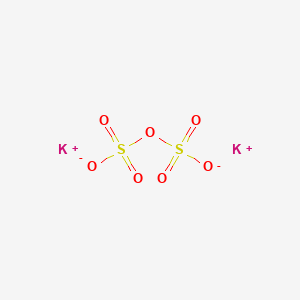

[O-]S(=O)(=O)OS(=O)(=O)[O-].[K+].[K+] |

SMILES canonique |

OS(=O)(=O)OS(=O)(=O)O.[K] |

Key on ui other cas no. |

7790-62-7 |

Description physique |

PelletsLargeCrystals |

Pictogrammes |

Corrosive; Acute Toxic |

Numéros CAS associés |

7783-05-3 (Parent) |

Synonymes |

Potassium Pyrosulfate (K2S2O7); Pyrosulfuric Acid Dipotassium Salt; Dipotassium Disulfate; Dipotassium Pyrosulfate; Potassium Disulfate; Potassium Disulfate (K2S2O7); Potassium Pyrosulfate; Potassium Sulfate (K2S2O7) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.